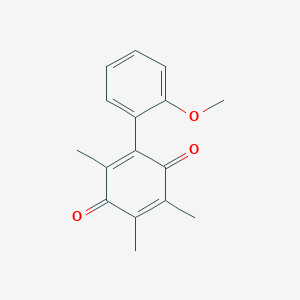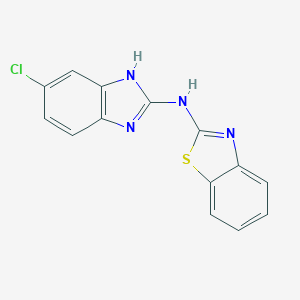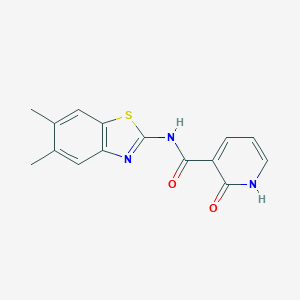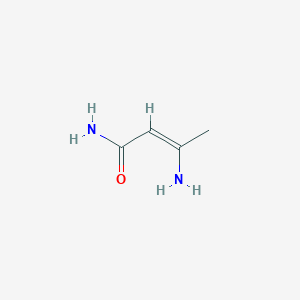
2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone, also known as TMBQ, is a synthetic compound with a wide range of applications in scientific research. TMBQ is a member of the benzoquinone family, which are compounds that contain two carbonyl groups (C=O) on adjacent carbon atoms in a six-membered ring. TMBQ is a yellow crystalline solid that is soluble in organic solvents such as chloroform and acetone.
作用机制
The mechanism of action of 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone is related to its ability to undergo redox reactions, which involve the transfer of electrons between molecules. 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone can accept or donate electrons, depending on the conditions, and can participate in both one-electron and two-electron transfer reactions. This redox activity makes 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone useful as a probe for studying electron transfer pathways in biological systems.
生化和生理效应
2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. For example, 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone has been reported to induce apoptosis (programmed cell death) in cancer cells, to inhibit the growth of bacteria and fungi, and to modulate the activity of enzymes involved in oxidative stress and inflammation. However, the precise mechanisms underlying these effects are not fully understood.
实验室实验的优点和局限性
One advantage of 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone is its stability and solubility in organic solvents, which makes it easy to handle and use in laboratory experiments. 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone is also relatively inexpensive compared to other redox-active compounds. However, 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone has some limitations, such as its potential toxicity and the need for careful handling and storage due to its sensitivity to air and light.
未来方向
There are several future directions for research involving 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone. One area of interest is the development of 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone-based probes for imaging and sensing applications, such as detecting reactive oxygen species in cells. Another direction is the investigation of 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone as a therapeutic agent for the treatment of diseases such as cancer and neurodegenerative disorders. Finally, there is potential for the use of 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone in the development of new materials with redox-active properties, such as batteries and electronic devices.
合成方法
2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone can be synthesized through a multi-step process starting from 2-methoxyphenol and 2,3,6-trimethylhydroquinone. The first step involves the oxidation of 2-methoxyphenol with sodium periodate to form 2-methoxy-1,4-benzoquinone. This intermediate is then reacted with 2,3,6-trimethylhydroquinone in the presence of a catalyst to yield 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone.
科学研究应用
2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone has been used in a variety of scientific research applications, including as a redox-active compound in electrochemical studies, as a photosensitizer in photodynamic therapy, and as a probe for measuring electron transfer rates in biological systems. 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone has also been investigated for its potential as a therapeutic agent for the treatment of cancer and other diseases.
属性
产品名称 |
2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone |
|---|---|
分子式 |
C16H16O3 |
分子量 |
256.3 g/mol |
IUPAC 名称 |
2-(2-methoxyphenyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C16H16O3/c1-9-10(2)16(18)14(11(3)15(9)17)12-7-5-6-8-13(12)19-4/h5-8H,1-4H3 |
InChI 键 |
SCRSLBJCHQFEMT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(=C(C1=O)C)C2=CC=CC=C2OC)C |
规范 SMILES |
CC1=C(C(=O)C(=C(C1=O)C)C2=CC=CC=C2OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(NE)-4-methyl-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231158.png)
![Methyl {[2,2-bis(dimethylamino)vinyl]imino}(cyano)acetate](/img/structure/B231161.png)
![N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B231163.png)


![(2R,4R,5R)-2-(hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol](/img/structure/B231171.png)

![1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B231183.png)
